molecular formula C5H3NO2S3 B8363951 thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide

thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No. B8363951
M. Wt: 205.3 g/mol
InChI Key: MBKLFONXEUEEEV-UHFFFAOYSA-N
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Patent
US04743692

Procedure details

To a stirred solution of 15.2 g (0.08 mole) of 2,3-dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide (U.S. Pat. No. 4,028,373) in 200 ml of dry pyridine at 80° C. was added 15.2 g of phosphorus pentasulfide over a period of 10 minutes. The reaction mixture was stirred for a period of 45 minutes at this temperature and was then poured into 500 ml of ice water. The reaction mixture was acidified with conc. hydrochloric acid solution to pH 1. The resulting precipitate was collected on a filter and was dissolved in 20% sodium bicarbonate solution then filtered. The filtrate upon acidification with conc. hydrochloric acid gave 7.6 g of thieno[2,3-d]isothiazole-3(2H)-thione 1,1-dioxide, m.p. 185°-187° C. A second treatment of the precipitate which did not dissolve with 20% sodium bicarbonate followed by acidification gave an additional 3.7 g of product, m.p. 186°-189° C. The two crops of product were combined giving 11.3 g (69%).
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[S:4](=[O:11])(=[O:10])[NH:3]1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[ClH:26]>N1C=CC=CC=1>[ClH:26].[S:4]1(=[O:11])(=[O:10])[C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:2](=[S:13])[NH:3]1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
O=C1NS(C2=C1SC=C2)(=O)=O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15.2 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a period of 45 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on
FILTRATION
Type
FILTRATION
Details
a filter
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 20% sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
S1(NC(C2=C1C=CS2)=S)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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